molecular formula C18H17FN4OS B2838773 3-(2-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide CAS No. 2380081-53-6

3-(2-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide

Cat. No. B2838773
CAS RN: 2380081-53-6
M. Wt: 356.42
InChI Key: IDJKWDADXSMJFH-UHFFFAOYSA-N
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Description

The compound “3-(2-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide” is a complex organic molecule. It contains a fluorophenyl group, a thienopyrimidinyl group, and a propanamide group. These groups are common in many pharmaceuticals and could suggest that this compound has some biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The fluorophenyl and thienopyrimidinyl groups are aromatic and planar, while the azetidinyl group (a type of beta-lactam) is a small, strained ring. The propanamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom on the phenyl ring, the electron-rich thienopyrimidinyl group, and the strained azetidinyl ring. The amide group could also be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, affecting its solubility and distribution in the body. The presence of the amide group could allow it to participate in hydrogen bonding, affecting its interactions with other molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with a specific biological target to exert its effects. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s used. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a drug, future studies might focus on optimizing its synthesis, improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

3-(2-fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS/c19-14-4-2-1-3-12(14)5-6-16(24)22-13-9-23(10-13)18-17-15(7-8-25-17)20-11-21-18/h1-4,7-8,11,13H,5-6,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJKWDADXSMJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)CCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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